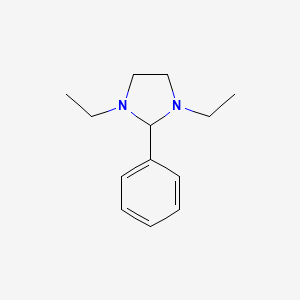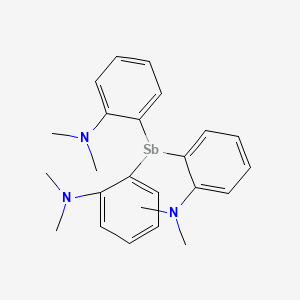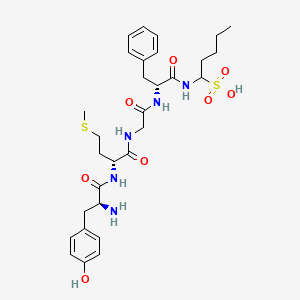
1,5-Dimethyl-3,4-dinitropyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-3,4-dinitropyrazole is a chemical compound belonging to the class of nitropyrazoles It is characterized by the presence of two nitro groups (-NO2) attached to the pyrazole ring, along with two methyl groups (-CH3) at the 1 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3,4-dinitropyrazole typically involves the nitration of 1,5-dimethylpyrazole. One common method includes the following steps :
Nitration of 1,5-Dimethylpyrazole: The starting material, 1,5-dimethylpyrazole, is treated with a nitrating agent such as a mixture of nitric acid and sulfuric acid. This reaction introduces nitro groups at the 3 and 4 positions of the pyrazole ring.
Purification: The crude product is purified by recrystallization from suitable solvents to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-3,4-dinitropyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups in this compound can be substituted by nucleophiles such as S-, O-, and N-nucleophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products with substituted nucleophiles at the 3-position.
Reduction: 1,5-Dimethyl-3,4-diaminopyrazole.
Oxidation: 1,5-Dimethyl-3,4-dicarboxypyrazole.
Applications De Recherche Scientifique
1,5-Dimethyl-3,4-dinitropyrazole has several scientific research applications:
Energetic Materials: Due to its high energy content and stability, it is used in the formulation of explosives and propellants.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to external stimuli.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-3,4-dinitropyrazole in energetic materials involves the rapid decomposition of the nitro groups, releasing a large amount of energy. This decomposition is initiated by external stimuli such as heat or shock, leading to the formation of nitrogen gas and other byproducts .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dinitropyrazole: Similar structure but lacks the methyl groups at the 1 and 5 positions.
1,3-Dimethyl-4,5-dinitropyrazole: Different positions of the nitro groups.
1,5-Dimethyl-3,5-dinitropyrazole: Different positions of the nitro groups.
Uniqueness
1,5-Dimethyl-3,4-dinitropyrazole is unique due to the specific arrangement of the nitro and methyl groups, which imparts distinct chemical and physical properties. This arrangement enhances its stability and energetic performance compared to other nitropyrazoles .
Propriétés
IUPAC Name |
1,5-dimethyl-3,4-dinitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O4/c1-3-4(8(10)11)5(9(12)13)6-7(3)2/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCCXVZQEQAIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396295 |
Source


|
| Record name | 1,5-dimethyl-3,4-dinitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76368-86-0 |
Source


|
| Record name | 1,5-dimethyl-3,4-dinitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)












![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)
